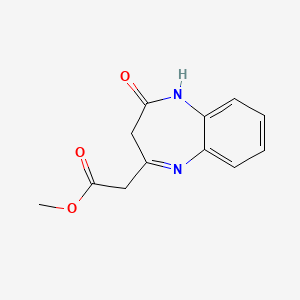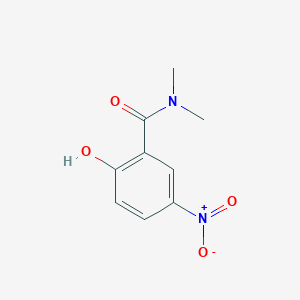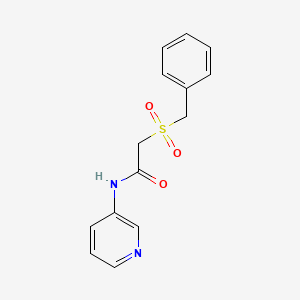![molecular formula C15H15ClN2O3S B5708253 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide, commonly known as CGP 48506, is a potent and selective inhibitor of the glycine transporter GlyT1. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Pharmaceutical Development
Sulfonyl compounds like “N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide” are ubiquitous in many bioactive natural products and marketed pharmaceuticals . They can serve as intermediates in the synthesis of various drug molecules due to their ability to undergo a wide range of chemical reactions. This compound could be used to develop new therapeutic agents with potential antibacterial, antiviral, or anti-inflammatory properties.
Agrochemical Research
In the field of agrochemicals, sulfonyl compounds are valuable for creating pesticides and herbicides . Their reactivity allows for the synthesis of compounds that can interact with specific biological targets in pests and weeds, potentially leading to the development of more effective and environmentally friendly agrochemical products.
Material Science
Sulfonyl compounds are important building blocks in the construction of functional materials . “N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide” could be utilized in the synthesis of polymers or coatings with unique properties such as increased durability or chemical resistance.
Synthetic Organic Chemistry
This sulfonyl compound can act as an intermediate in various organic synthesis reactions . It can be employed in transformations such as the Ramberg–Bäcklund reaction or the Julia–Lythgoe olefination, which are useful for constructing complex molecular architectures.
Chemical Biology
In chemical biology, sulfonyl compounds are used to modify biomolecules or to study biological processes . “N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide” could be used to create probes or inhibitors that help in understanding the function of enzymes or receptors in living organisms.
Environmental Chemistry
Sulfonyl compounds can be involved in environmental chemistry applications, such as the removal of pollutants or the development of green chemistry processes . This particular compound might be studied for its potential use in catalysis or as a reactant in environmentally benign chemical reactions.
Medicinal Chemistry
In medicinal chemistry, sulfonyl compounds are often used to create molecules with potential pharmacological activities . This compound could be explored for its efficacy in treating various diseases, given its structural features that may interact with biological targets.
Catalysis
Sulfonyl compounds can serve as catalysts or catalyst modifiers in chemical reactions . “N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide” might be investigated for its ability to influence reaction rates, selectivity, or yield in both industrial and laboratory settings.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11-3-2-4-13(9-11)18-15(19)10-17-22(20,21)14-7-5-12(16)6-8-14/h2-9,17H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUKZFDDPXQGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)
![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)

![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)
![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)